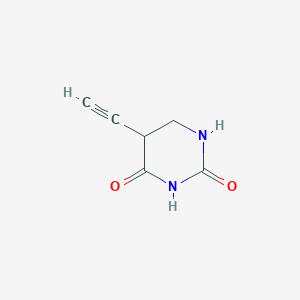

5-Ethynyluracil;GW776C85

Description

Historical Context of Uracil (B121893) Analogues in Research

The exploration of uracil analogues has a rich history rooted in the quest for therapeutic agents, particularly in the fields of virology and oncology. researchgate.netnih.gov Uracil, a fundamental component of RNA, serves as a natural starting point for the design of molecules that can interfere with critical biological processes. nih.govwikipedia.org Early research led to the development of compounds like 5-fluorouracil (B62378) (5-FU) and 5-chlorouracil, which were among the first pharmacologically active uracil derivatives. researchgate.net These analogues demonstrated significant antitumor and antiviral activities, paving the way for extensive modifications of the uracil structure to enhance efficacy and selectivity. researchgate.netrsc.org

The rationale behind developing uracil analogues lies in their ability to act as mimics of the natural nucleobase, thereby inserting themselves into and disrupting metabolic or replicative pathways. researchgate.net Modifications at various positions of the pyrimidine (B1678525) ring, such as the N(1), N(3), C(5), and C(6) positions, have yielded a diverse array of compounds with a broad spectrum of biological activities. researchgate.netbohrium.com This has led to the discovery of potent agents against HIV, hepatitis viruses, and various forms of cancer. researchgate.netmdpi.com The development of these analogues has been a testament to the power of medicinal chemistry in creating targeted therapies by subtly altering natural molecular structures.

Conceptual Framework of Enzyme Modulation in Catabolic Pathways

Catabolic pathways are fundamental to cellular metabolism, responsible for breaking down complex molecules into simpler ones to release energy. sparkl.me These pathways are a series of enzyme-catalyzed reactions, where the product of one reaction becomes the substrate for the next. macmillanusa.com The regulation of these pathways is crucial for maintaining cellular homeostasis and responding to environmental changes. macmillanusa.com

Enzyme modulation is a key mechanism for controlling the flux of metabolites through these pathways. sparkl.me This can occur through various strategies, including the regulation of enzyme synthesis and degradation, or through the direct inhibition or activation of enzyme activity. macmillanusa.comlibretexts.org Inhibition can be reversible or irreversible. A particularly important form of regulation is feedback inhibition, where the end product of a pathway inhibits an enzyme acting early in that same pathway, thus preventing overproduction of the product. libretexts.orgfiveable.me

In the context of drug metabolism, the catabolism of therapeutic agents is a critical determinant of their efficacy and toxicity. Enzymes in catabolic pathways can inactivate drugs, reducing their therapeutic window. Therefore, modulating the activity of these enzymes is a key strategy in pharmacology. By inhibiting a specific catabolic enzyme, the concentration and half-life of a drug can be increased, enhancing its therapeutic effect. cancernetwork.com This principle is central to the action of compounds like 5-Ethynyluracil.

Overview of 5-Ethynyluracil's Significance as a Research Tool

5-Ethynyluracil (GW776C85) is a potent, mechanism-based, and irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govfocusbiomolecules.com DPD is the initial and rate-limiting enzyme in the catabolism of uracil and thymine. nih.gov It also plays a crucial role in the degradation of pyrimidine-based chemotherapeutic drugs such as 5-fluorouracil (5-FU). focusbiomolecules.com

The significance of 5-Ethynyluracil in research lies in its ability to specifically block the action of DPD. nih.gov This has several important implications:

Studying Pyrimidine Metabolism: By inhibiting DPD, researchers can investigate the downstream effects and alternative metabolic pathways of pyrimidines. This helps in elucidating the complex network of pyrimidine synthesis, degradation, and salvage. creative-proteomics.comnumberanalytics.com

Enhancing Chemotherapy: The rapid degradation of 5-FU by DPD is a major limitation to its oral bioavailability and therapeutic efficacy. nih.gov 5-Ethynyluracil, by inactivating DPD, prevents the breakdown of 5-FU, leading to increased plasma concentrations and a longer half-life of the drug. nih.govnih.gov This enhances the antitumor activity of 5-FU. nih.govnih.gov

Investigating Drug Resistance: DPD is implicated in resistance to 5-FU. nih.gov By inhibiting DPD with 5-Ethynyluracil, researchers can study the mechanisms of chemoresistance and develop strategies to overcome it.

In essence, 5-Ethynyluracil serves as a precise molecular probe to dissect the role of DPD in both normal physiological processes and in the context of disease and pharmacology. nih.govfocusbiomolecules.com

Detailed Research Findings

Research has demonstrated that 5-Ethynyluracil is a highly effective modulator of 5-FU's pharmacokinetic properties. nih.gov Studies in animal models have shown that pretreatment with 5-Ethynyluracil can increase the oral bioavailability of 5-FU to nearly 100%. nih.govscispace.com This is a significant finding, as it allows for more predictable and consistent drug levels compared to intravenous administration. cancernetwork.com

Furthermore, the inhibition of DPD by 5-Ethynyluracil has been shown to potentiate the antitumor activity of 5-FU. nih.gov In preclinical models, the combination of 5-Ethynyluracil and 5-FU resulted in greater tumor regression compared to 5-FU alone. medchemexpress.com This synergistic effect highlights the therapeutic potential of targeting drug catabolism. nih.govnih.gov

The mechanism of DPD inactivation by 5-Ethynyluracil is described as "mechanism-based" or "suicide inhibition". nih.govcancernetwork.com This means that the enzyme itself converts 5-Ethynyluracil into a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov

Below is a table summarizing the key properties and research findings related to 5-Ethynyluracil (GW776C85).

| Property | Description |

| Chemical Name | 5-Ethynyluracil |

| Synonyms | GW776C85, Eniluracil (B1684387) medchemexpress.commedkoo.com |

| CAS Number | 59989-18-3 medkoo.comfocusbiomolecules.com |

| Molecular Formula | C₆H₄N₂O₂ focusbiomolecules.com |

| Molecular Weight | 136.11 g/mol focusbiomolecules.com |

| Primary Target | Dihydropyrimidine Dehydrogenase (DPD) medchemexpress.comnih.govfocusbiomolecules.com |

| Mechanism of Action | Irreversible, mechanism-based inhibitor of DPD nih.govfocusbiomolecules.comcancernetwork.com |

| Key Research Application | Modulator of 5-fluorouracil (5-FU) pharmacokinetics and efficacy nih.govnih.govscispace.com |

| Effect on 5-FU | Increases oral bioavailability and plasma half-life nih.govcancernetwork.com |

| Observed In Vivo Effect | Potentiates the antitumor activity of 5-FU nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

5-ethynyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,4H,3H2,(H2,7,8,9,10) |

InChI Key |

JRKAVHZEHGAIAD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CNC(=O)NC1=O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications

Synthetic Methodologies for 5-Ethynyluracil

Early synthetic routes to 5-ethynyluracil involved several chemical steps starting from more common uracil (B121893) derivatives. nih.gov One established method begins with 5-acetyluracil (B1215520) (I), which is treated with phosphorus oxychloride (POCl₃) to yield 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672) (II). nih.govoup.com Subsequent reaction of this intermediate with potassium ethoxide (KOEt) produces a mixture of two isomeric ethoxy-pyrimidinones (IIIA and IIIB). nih.gov This mixture, upon treatment with hydrochloric acid (HCl), is converted to 5-(1-chlorovinyl)uracil (B14551071) (IV). The final step involves reacting compound IV with potassium ethoxide to furnish 5-ethynyluracil (V). nih.govoup.com A more direct variation of this classical route involves the treatment of the dichloropyrimidine intermediate (II) with potassium hydroxide (B78521) in an aqueous dioxane solution to yield 5-ethynyluracil more readily. nih.govoup.com

Table 1: Classical Synthesis of 5-Ethynyluracil

| Step | Starting Material | Reagents | Product |

| 1 | 5-Acetyluracil (I) | POCl₃ | 5-(1-chlorovinyl)-2,4-dichloropyrimidine (II) |

| 2 | Compound II | KOEt | Mixture of IIIA and IIIB |

| 3 | Mixture of IIIA and IIIB | HCl | 5-(1-chlorovinyl)uracil (IV) |

| 4 | Compound IV | KOEt | 5-Ethynyluracil (V) |

| Alternative | Compound II | KOH / aq. Dioxane | 5-Ethynyluracil (V) |

Another multi-step synthesis was developed as part of a mutual prodrug strategy, combining 5-ethynyluracil and 5-fluorouracil (B62378). researchgate.netclinicalschizophrenia.netclinicalschizophrenia.net This particular synthesis began from coumarin (B35378) and proceeded through seven stages to create the final complex molecule, demonstrating the integration of 5-ethynyluracil into more elaborate chemical architectures. researchgate.netclinicalschizophrenia.netclinicalschizophrenia.netannalsofrscb.ro

More efficient and widely used methods for synthesizing 5-ethynyluracil rely on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. thieme-connect.com This approach typically involves the coupling of a 5-halouracil, such as 5-iodouracil (B140508), with a terminal alkyne. thieme-connect.com

A common and scalable three-stage process uses the Sonogashira coupling between 5-iodouracil and trimethylsilylacetylene (B32187) (TMSA). researchgate.netacs.org This reaction, catalyzed by a palladium complex (like bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) co-catalyst (like copper(I) iodide) in the presence of a base such as triethylamine, produces 5-(2-trimethylsilylethynyl)uracil. researchgate.netacs.orgcore.ac.uk The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne. This intermediate is then deprotected under basic conditions, typically using sodium hydroxide, to remove the TMS group. researchgate.netacs.org The final step is acidification with an acid like acetic acid to yield the pure 5-ethynyluracil. researchgate.netacs.org This method has been successfully implemented on a large scale, yielding kilograms of the final product. acs.orgcore.ac.uk

The Sonogashira reaction has also been employed to synthesize various 5-alkynyluracils by coupling 5-iodouracil with different monosubstituted phenylacetylenes, leading to a range of 5-phenylethynyluracil derivatives. thieme-connect.com

Table 2: Sonogashira Synthesis of 5-Ethynyluracil

| Step | Description | Reactants | Catalysts/Reagents | Product |

| 1 | Sonogashira Coupling | 5-Iodouracil, Trimethylsilylacetylene | Pd(PPh₃)₂, CuI, Triethylamine | 5-(2-trimethylsilylethynyl)uracil |

| 2 | Deprotection | 5-(2-trimethylsilylethynyl)uracil | Sodium Hydroxide | Sodium salt of 5-ethynyluracil |

| 3 | Acidification | Sodium salt of 5-ethynyluracil | Acetic Acid | 5-Ethynyluracil |

The solid-state properties of 5-ethynyluracil (eniluracil) have been a subject of scientific investigation. Research has shown that eniluracil (B1684387) exhibits polymorphism, meaning it can exist in more than one crystalline form. acs.org Studies conducted at GlaxoWellcome identified two distinct polymorphs of the compound. acs.org However, developing a robust process that could reliably produce only one of these forms proved challenging. acs.org More recent reexaminations of eniluracil's solid-state chemistry have sought to better understand and control this polymorphic behavior, which is a critical aspect of pharmaceutical development. acs.orgresearchgate.net The existence of different polymorphs can significantly impact a compound's physical properties. google.com

Synthesis of C5-Modified Pyrimidine (B1678525) Analogues

The ethynyl (B1212043) group of 5-ethynyluracil is a key functional group that serves as a synthetic handle for creating a wide array of C5-modified pyrimidine analogues. The Sonogashira reaction is a primary tool for this purpose, allowing for the introduction of various arylalkynyl groups at the C5 position. scitcentral.comhilarispublisher.com For instance, novel C5-arylalkynyl acyclic pyrimidine analogues have been synthesized using this methodology. scitcentral.com

Furthermore, the 5-ethynyl group can undergo subsequent reactions. One notable transformation is the copper(I)-catalyzed or silver(I)-catalyzed cyclization of 5-alkynyluracils to form furo[2,3-d]pyrimidin-2(3H)-ones, also known as furanouracils. thieme-connect.comresearchgate.net This intramolecular reaction provides access to a different class of heterocyclic compounds. thieme-connect.comresearchgate.net The rate of this cyclization is influenced by the electronic nature of the substituent on the alkyne; electron-rich alkynes tend to cyclize more rapidly. thieme-connect.com

Applications in Nucleoside and Oligonucleotide Click Chemistry

The terminal alkyne in 5-ethynyluracil makes it an ideal reagent for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comnih.gov This reaction forms a stable triazole ring by linking an alkyne-containing molecule with an azide-containing molecule.

In the context of nucleic acids, 5-ethynyluracil is first converted into its corresponding nucleoside, such as 2'-deoxy-5-ethynyluridine (EdU). rsc.org This is typically achieved by condensing the trimethylsilyl derivative of 5-ethynyluracil with a protected sugar. rsc.org The resulting modified nucleoside can then be converted into a phosphoramidite (B1245037) monomer. nih.govacs.org These monomers are used in automated solid-phase synthesis to incorporate the "clickable" ethynyl group at specific positions within a DNA or RNA oligonucleotide sequence. nih.govacs.org

Once incorporated, the ethynyl-modified oligonucleotide can be reacted with a wide variety of azide-tagged molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups, via the CuAAC reaction. nih.gov This provides a powerful and efficient method for labeling and functionalizing nucleic acids for various biological and diagnostic applications. nih.govacs.org However, challenges can arise, as the ethynyl group can be sensitive to the acidic and basic conditions used during oligonucleotide synthesis, potentially leading to hydration and the formation of acetyl side-products. acs.orgresearchgate.net

Molecular Mechanisms of Action and Enzyme Inhibition Kinetics

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Inhibition: A Tale of Irreversible Inactivation

Dihydropyrimidine dehydrogenase (DPD) is a crucial enzyme responsible for the breakdown of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). acs.orgnih.gov High levels of DPD activity can significantly reduce the efficacy of 5-FU by rapidly converting it to an inactive metabolite. acs.orgnih.gov 5-Ethynyluracil has emerged as a formidable mechanism-based irreversible inhibitor of DPD, effectively shutting down this metabolic pathway. nih.govfocusbiomolecules.com

Mechanism-Based Irreversible Inactivation by 5-Ethynyluracil

5-Ethynyluracil's inactivation of DPD is a classic example of "suicide inhibition," where the enzyme's own catalytic machinery is hijacked to trigger its demise. studfile.net The process begins with the formation of a reversible, non-covalent complex between 5-Ethynyluracil and the DPD enzyme. nih.gov This initial binding is a prerequisite for the subsequent irreversible inactivation. nih.gov

The inactivation process is characterized by a defined rate constant (kinact) and an inhibition constant (Ki). Studies have shown that 5-ethynyluracil inactivates DPD with a kinact of approximately 0.2 s-1 and a Ki of 1.6 µM. acs.orgcaymanchem.com The efficiency of this inactivation, represented by the kinact/Ki ratio, is significantly higher for 5-ethynyluracil compared to other uracil (B121893) analogues with larger 5-substituents, highlighting the structural specificity of the interaction. nih.gov For instance, the inactivation efficiency of 5-ethynyluracil is 500-fold greater than that of 5-propynyluracil (B144585). nih.gov The inactivation stoichiometry has been determined to be approximately 0.9 mole of 5-ethynyluracil per mole of DPD active site, indicating a near 1:1 covalent modification. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| kinact | ~0.2 s-1 | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. acs.orgproteopedia.org |

| Ki | 1.6 µM | The concentration of the inhibitor at which the inactivation rate is half of the maximum; reflects the initial binding affinity. nih.govcaymanchem.com |

| Inactivation Stoichiometry | ~0.9 mol/mol active site | Indicates a near 1:1 covalent binding of the inhibitor to the enzyme's active site. nih.gov |

Elucidation of Molecular Interactions with DPD Active Site Residues (e.g., Cysteine Thiol Group)

The irreversible inactivation of DPD by 5-Ethynyluracil is a consequence of a specific covalent bond formation within the enzyme's active site. acs.orgnih.gov The key player in this interaction is a cysteine residue, which acts as a general acid in the normal catalytic cycle of DPD. acs.orgnih.gov The ethynyl (B1212043) group of 5-Ethynyluracil undergoes a "thiol-yne" reaction with the thiol group (-SH) of this critical cysteine residue. nsf.gov This results in the formation of a stable, covalent crosslink between the inhibitor and the enzyme, effectively and permanently disabling its catalytic function. acs.orgnih.govnsf.gov

X-ray crystallography studies have provided detailed insights into the three-dimensional structure of the DPD-5-Ethynyluracil complex, confirming the covalent linkage and revealing the precise orientation of the inhibitor within the pyrimidine (B1678525) binding site. nsf.govrcsb.org These studies have been instrumental in understanding the sequence of events leading to inactivation and identifying the dominant position of the crosslink. nsf.gov The formation of this covalent adduct alters the enzyme's conformation and severs the proton-coupled electron transfer mechanism that is essential for its catalytic activity. acs.orgproteopedia.org

Requirement for Catalytic Bio-activation by Target Enzyme

A fascinating aspect of 5-Ethynyluracil's mechanism is that it requires activation by the very enzyme it is designed to inhibit. nsf.gov This process is dependent on the presence of the cofactor NADPH. acs.orgnih.gov The simultaneous binding of both 5-Ethynyluracil and NADPH to DPD forms a ternary complex. acs.orgnih.gov This complex formation induces a conformational change in the enzyme and triggers its reductive activation. acs.orgnih.govnsf.gov

During this activation, DPD accepts two electrons from NADPH. acs.orgnih.gov This reductive activation is a prerequisite for the covalent modification by 5-Ethynyluracil. nsf.gov The rate of this activation is correlated with the rate of inactivation (kinact), suggesting that the two processes are mechanistically linked. acs.orgproteopedia.org The reductive activation facilitates the localization of a mobile loop in the pyrimidine active site, which brings the crucial cysteine residue into close proximity with the ethynyl group of 5-Ethynyluracil, thereby promoting the covalent crosslinking reaction. acs.orgproteopedia.org Interestingly, while efficient crosslinking is dependent on this reductive activation, partial inactivation can also be induced by non-reductive NADPH analogues, indicating a conformational aspect to the process as well. acs.orgproteopedia.org

Interactions with Other Molybdo-Flavoenzymes

Beyond its primary target, DPD, 5-Ethynyluracil also interacts with other members of the molybdo-flavoenzyme family, namely Aldehyde Oxidase (AO) and Xanthine Oxidase (XO). studfile.netscience.govnih.gov These enzymes share structural similarities and play significant roles in the metabolism of a wide range of compounds. nih.govnih.gov

Aldehyde Oxidase (AO) Substrate and Biotransformation Pathways

5-Ethynyluracil is a substrate for Aldehyde Oxidase (AO). studfile.netscience.gov In fact, its prodrug, 5-ethynyl-2(1H)-pyrimidinone, is rapidly oxidized by AO to form 5-Ethynyluracil. science.govwikigenes.org This biotransformation is highly efficient, with a substrate efficiency (kcat/Km) for AO that is 60-fold greater than that for N-methylnicotinamide, another known AO substrate. science.gov This efficient conversion by AO, which is predominantly found in the liver, allows for the systemic delivery of the active DPD inhibitor. science.gov

Comparative Enzymatic Activity with Xanthine Oxidase (XO)

In contrast to its robust interaction with AO, 5-Ethynyluracil's engagement with Xanthine Oxidase (XO) is markedly different. While 5-Ethynyluracil is a time-dependent and tight-binding inhibitor of XO, its potency is significantly lower compared to its effect on DPD. nih.gov The maximal rate for the onset of XO inhibition is 0.01 s-1, and the concentration required for half-maximal inhibition is 190 µM. nih.gov

The oxidation of the prodrug 5-ethynyl-2(1H)-pyrimidinone to 5-Ethynyluracil by XO is also far less efficient than the same reaction catalyzed by AO. science.gov The substrate efficiency of XO for this conversion is only 0.02% of that for its natural substrate, xanthine. science.gov Furthermore, unlike the irreversible covalent bond formed with DPD, the inhibition of XO by 5-Ethynyluracil is functionally irreversible but does not involve the formation of a stable covalent bond. nih.gov The inhibitor can be displaced from the XO active site by NADH, restoring the enzyme's catalytic activity and releasing the inhibitor as 5-acetyluracil (B1215520). nih.gov

| Enzyme | Interaction Type | Key Findings |

|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Mechanism-Based Irreversible Inhibitor | Forms a covalent bond with an active site cysteine residue, leading to permanent inactivation. acs.orgnih.govnsf.gov Requires reductive bio-activation by DPD in the presence of NADPH. acs.orgnih.govnsf.gov |

| Aldehyde Oxidase (AO) | Substrate | Efficiently oxidizes the prodrug 5-ethynyl-2(1H)-pyrimidinone to the active inhibitor, 5-Ethynyluracil. science.govwikigenes.org |

| Xanthine Oxidase (XO) | Time-Dependent, Tight-Binding Inhibitor | Inhibition is functionally irreversible but not due to stable covalent bond formation. nih.gov Significantly less potent inhibitor compared to its action on DPD. nih.gov |

Additional Enzyme Inhibition Profiles of Uracil Derivatives

Research has identified C5-alkynyl uracil analogues as a notable class of glycogen (B147801) phosphorylase (GP) inhibitors. researchgate.net Glycogen phosphorylase is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.org Kinetic studies and crystallographic analysis have elucidated the mechanism and structure-activity relationships of these inhibitors.

A series of C5-alkynyl and alkylfurano[2,3-d]pyrimidine glucopyranonucleosides have been synthesized and evaluated as inhibitors of glycogen phosphorylase b (GPb), the less active form of the enzyme. nih.gov Many of these compounds demonstrated inhibitory activity in the low micromolar range. nih.gov The standout inhibitor from this series was identified as 1-(β-D-glucopyranosyl)-5-ethynyluracil, which exhibited a potent inhibition constant (Ki) of 4.7 μM. researchgate.netnih.govhilarispublisher.compdbj.org

Crystallographic studies of these C5-alkynyl uracil analogues complexed with GPb have provided significant insights into their inhibitory mechanism. researchgate.netnih.gov It was revealed that inhibitors featuring a long C5-alkynyl group can effectively interact with a secondary hydrophobic pocket, known as the β-pocket, at the active site. nih.gov This interaction induces substantial conformational changes in the 280s loop of the enzyme, a flexible region that controls access to the catalytic site. researchgate.netnih.gov The length of the aliphatic chain at the C5 position is therefore a crucial determinant of inhibitory potency, with longer chains better exploiting the hydrophobic pocket. nih.govhilarispublisher.com

In addition to the ethynyl derivative, other C5-substituted uracil nucleosides have also been investigated as GPb inhibitors. For instance, C5-halogen substituted glucopyranosyl nucleosides are among the most potent active site inhibitors of the enzyme. researchgate.net

| Compound | Inhibition Constant (Ki) | Reference |

|---|---|---|

| 1-(β-D-glucopyranosyl)-5-ethynyluracil | 4.7 μM | nih.gov |

| 1-(β-D-glucopyranosyl)-5-chlorouracil | 1.02 μM | researchgate.net |

| 1-(β-D-glucopyranosyl)-5-iodouracil | 1.94 μM | researchgate.net |

| 1-(β-D-glucopyranosyl)-5-bromouracil | 3.27 μM | researchgate.net |

5-Ethynyluracil, also known as Eniluracil (B1684387), is a well-documented and potent inactivator of uracil reductase, an enzyme more commonly referred to as dihydropyrimidine dehydrogenase (DPD). adooq.commedchemexpress.comfennecpharma.comcancernetwork.com DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including uracil and the widely used anticancer drug 5-fluorouracil (5-FU). cancernetwork.com It converts over 85% of an administered 5-FU dose into an inactive metabolite. cancernetwork.com

Research has demonstrated that 5-ethynyluracil acts as a mechanism-based, irreversible inhibitor of DPD. adooq.commedchemexpress.com This inactivation of DPD by 5-ethynyluracil has significant therapeutic implications. By preventing the rapid breakdown of 5-FU, 5-ethynyluracil substantially increases the plasma half-life and oral bioavailability of 5-FU. adooq.commedchemexpress.comfennecpharma.com This modulation of 5-FU's pharmacokinetics allows for more predictable and uniform drug exposure. adooq.com

A number of derivatives of 5-substituted uracil have been identified as inactivators of uracil reductase. google.com These compounds, including 5-ethynyluracil, have been shown to increase the plasma levels and half-life of 5-FU, thereby enhancing its antitumor activity. google.com The inhibition of DPD by these uracil derivatives also mitigates the variability in 5-FU plasma levels often observed among patients, which is attributed to differing DPD activity levels. fennecpharma.comgoogle.com

The structural similarity between 5-ethynyluracil and 5-FU is a key aspect of its mechanism. fennecpharma.com However, research has also investigated potential interactions with other enzymes involved in 5-FU's metabolic activation, such as uridine (B1682114) phosphorylase, for which 5-ethynyluracil was found to be a very weak inhibitor with an IC50 of 375 µM. fennecpharma.com The primary and most potent mechanism of action for 5-ethynyluracil remains the targeted inactivation of uracil reductase (DPD). fennecpharma.com

| Enzyme Target | Effect | Note | Reference |

|---|---|---|---|

| Uracil Reductase (Dihydropyrimidine Dehydrogenase, DPD) | Potent, irreversible inhibitor | Mechanism-based inactivation | adooq.commedchemexpress.com |

| Uridine Phosphorylase | Weak inhibitor | IC50 = 375 µM | fennecpharma.com |

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Target Interactions

Computational methods are pivotal in elucidating the intricate interactions between 5-Ethynyluracil (5-EU), also known as GW776C85, and its molecular target, dihydropyrimidine (B8664642) dehydrogenase (DPD). These approaches provide a detailed view of the binding process at an atomic level, complementing experimental data from crystallography and kinetic assays.

Molecular docking simulations and crystallographic studies have successfully modeled the binding of 5-Ethynyluracil within the pyrimidine-binding active site of DPD. acs.orgresearchgate.net The enzyme features two active sites that are approximately 60 Å apart: one housing a flavin adenine (B156593) dinucleotide (FAD) cofactor that interacts with NADPH, and another with a flavin mononucleotide (FMN) cofactor that binds pyrimidine (B1678525) substrates. researchgate.net 5-EU binds to the FMN-associated site, which is normally occupied by the endogenous substrates uracil (B121893) or thymine. researchgate.netnsf.gov

The binding is a complex, multi-step process. Initially, in the absence of the cofactor NADPH, 5-Ethynyluracil can associate with the resting form of DPD. nsf.gov Spectroscopic titration experiments have determined a dissociation constant (Kd) of 9.5 ± 1.2 µM for this initial DPD•5EU complex, indicating a moderate binding affinity that is reversible and does not lead to inactivation on its own. nsf.gov

The irreversible inactivation is critically dependent on the simultaneous presence of NADPH. nih.govacs.org The binding of both 5-EU and NADPH forms a ternary complex (DPD•5EU•NADPH). nsf.govrcsb.org Within this complex, 5-EU is positioned adjacent to the FMN cofactor. researchgate.net The critical interaction leading to inactivation is a covalent cross-link formed between the terminal carbon of the ethynyl (B1212043) group of 5-EU and the thiol group of a key cysteine residue (Cys671 in porcine DPD). nsf.govnih.gov This cysteine acts as the general acid catalyst in the normal reduction of uracil. nsf.gov Structural models from X-ray crystallography of the DPD-5EU complex confirm this binding mode, showing the covalent linkage that permanently blocks the active site. nsf.govrcsb.org

| Parameter | Description | Value/Residues Involved | Source |

|---|---|---|---|

| Target Enzyme | The primary molecular target of 5-Ethynyluracil. | Dihydropyrimidine Dehydrogenase (DPD) | nih.govmedchemexpress.com |

| Binding Site | The specific catalytic site where the compound binds. | Pyrimidine-binding site (FMN-associated) | researchgate.netnsf.gov |

| Initial Binding Affinity (Kd) | Dissociation constant for the DPD•5EU complex without NADPH. | 9.5 ± 1.2 µM | nsf.gov |

| Key Covalent Interaction | The residue that forms a permanent bond with 5-EU. | Cys671 (in porcine DPD) | nsf.govacs.org |

| Inactivation Rate Constant (k_inact) | The rate of covalent inactivation in the presence of NADPH. | ~0.2 s⁻¹ | nsf.govnih.govacs.org |

The binding of 5-Ethynyluracil, in concert with NADPH, induces a significant conformational change in DPD, which is essential for the inactivation mechanism. nsf.gov Structural studies reveal that the most mobile part of the protein is a loop containing the catalytic Cys671 residue. nsf.govacs.org

In the absence of ligands or in the DPD•5EU complex without NADPH, this loop exists in an "open" conformation. nsf.gov The binding of NADPH triggers a "reductive activation," where two electrons are transferred from NADPH to the enzyme. nsf.govnih.gov This activation event promotes a conformational shift in the Cys671-containing loop, moving it into a "closed" conformation. This change brings the Cys671 thiol group into close proximity with the ethynyl group of the bound 5-EU, facilitating the thiol-yne reaction that results in the irreversible covalent bond. nsf.gov This process effectively hijacks the enzyme's own activation and catalytic machinery to achieve its inactivation. nsf.gov The conformational change is therefore not merely an accommodation of the ligand but a required step in the mechanism-based inhibition. nsf.govnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov For DPD inhibitors like 5-Ethynyluracil, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the carbonyl groups of the uracil ring), hydrogen bond donors (e.g., the ring nitrogens), and a hydrophobic or unique feature representing the C5-substituent. nih.gov

While specific studies detailing a pharmacophore model derived directly from 5-Ethynyluracil are not prevalent, the extensive structural data available for the DPD-ligand complex allows for the generation of such models. researchgate.net A structure-based pharmacophore could be generated from the DPD active site, highlighting the key interaction points. nih.gov This model would be invaluable for virtual screening of large chemical databases to identify novel, non-pyrimidine-based scaffolds that could also act as DPD inhibitors. nih.govarxiv.org The goal of such a screening campaign would be to discover new lead compounds that fit the pharmacophore and thus have a high probability of binding to DPD, which could then be validated through experimental assays. nih.gov

Quantum Chemical and Molecular Dynamics Methodologies

Quantum chemical methods and molecular dynamics (MD) simulations provide deeper insights into the electronic properties and dynamic behavior of the 5-Ethynyluracil-DPD system.

Quantum chemistry calculations have been employed to study the properties of molecules containing a terminal alkyne group, including 5-Ethynyluracil. compchemday.org These methods can accurately predict electronic properties such as pKa values, which are crucial for understanding the ionization state of a drug under physiological conditions and its interaction with enzyme active sites. compchemday.org

Molecular dynamics simulations, often used to refine crystal structures, can model the dynamic movements of the DPD enzyme upon ligand binding. nsf.govdntb.gov.ua Such simulations can map the pathway of the conformational change of the Cys671 loop, from its "open" to its "closed" state, providing a temporal dimension to the static pictures offered by crystallography. nsf.gov MD can also help analyze the stability of the DPD•5EU complex and the energetic landscape of the covalent bond formation, further clarifying the mechanism of inactivation. dntb.gov.ua

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For DPD inhibitors, SAR has been crucial in understanding the role of the substituent at the C5 position of the uracil ring. nsf.govnih.gov

The nature of the substituent at the C5 position of uracil is a critical determinant of a compound's potency and mechanism as a DPD inhibitor. nsf.govresearchgate.net

Size and Volume: Early studies established that the efficiency of uracil analogues as DPD inactivators is highly dependent on the size of the 5-substituent. researchgate.net However, subsequent research has shown that while the volume of the substituent has an influence, it is not the sole factor determining the rate of turnover or inhibition. nsf.gov For instance, a study on a Cys671Ser DPD variant found that the turnover rate with 5-EU was similar to that with uracil, suggesting that factors beyond steric bulk are at play. nsf.gov

Electronic Properties and Reactivity: The ethynyl group of 5-Ethynyluracil is key to its mechanism-based inactivation. Its sp-hybridized carbons provide a reactive site for the nucleophilic attack by the Cys671 thiol, leading to irreversible covalent bonding. nsf.gov Other C5-substituted analogs, such as 5-vinyluracil, also act as DPD inhibitors, but the specific nature of the unsaturated bond influences the kinetics and efficiency of the inactivation. acs.org In contrast, substituents like the fluorine atom in 5-Fluorouracil (B62378) (5-FU) make the compound a substrate for DPD, leading to its catabolism rather than enzyme inactivation. mdpi.comsemanticscholar.org The strong C-F bond in 5-FU prevents its dehalogenation and allows it to be processed by the enzyme, unlike 5-EU which permanently disables it. semanticscholar.org

The SAR investigations collectively highlight that the C5-ethynyl group provides an optimal combination of size, shape, and electrophilic reactivity to function as a potent and irreversible, mechanism-based inactivator of DPD. nsf.govnih.govcancernetwork.com

Rational Design of Enhanced Inhibitors

The rational design of enhanced inhibitors leverages computational chemistry and an understanding of SAR to create novel therapeutic agents with improved properties. This approach moves beyond traditional trial-and-error methods by using structural information of the target protein and the inhibitor to guide the design process. diva-portal.org Computational tools, such as protein-ligand docking and molecular dynamics simulations, are instrumental in this process. diva-portal.orgacs.org

In the context of 5-Ethynyluracil (also known as GW776C85), a known irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), rational design strategies have been employed to develop derivatives with enhanced or novel activities. acs.orgmedchemexpress.comcaymanchem.com For instance, extensive SAR studies on 5-ethynyluracil derivatives led to the discovery of 6-(p-alkylphenyl)substituted furopyrimidine derivatives. researchgate.net Computational analysis of the binding preferences and affinities of these new compounds helped to understand the critical interactions between the ligand and the target protein. compchemday.org

One notable outcome of these studies was the development of compounds like Cf 1742 and Cf 1743, which emerged as highly potent inhibitors of Varicella-Zoster Virus (VZV) replication. researchgate.net These derivatives were found to be effective at subnanomolar concentrations against both laboratory and clinical VZV isolates, while exhibiting low toxicity to host cells. researchgate.net The SAR studies revealed that a long alkyl side chain at a specific position was crucial for this potent antiviral activity. researchgate.net

The design process often involves computational modeling to predict how modifications to the parent structure, such as 5-Ethynyluracil, will affect its binding to the target enzyme. For example, the three-dimensional structure of a target enzyme can be used for the rational modeling and design of novel inhibitors. uah.es This was demonstrated in the design of inhibitors for thymidine (B127349) phosphorylase, where the crystal structure of the E. coli enzyme guided the development of new compounds. uah.es

Computational methods can also predict physicochemical properties, such as pKa values, which can significantly influence a drug's pharmacokinetic profile. compchemday.org Studies have calculated the pKa values for drugs containing a terminal alkyne group, including 5-ethynyluracil, to better understand their behavior in biological systems. compchemday.org

The following table summarizes the findings from SAR studies on derivatives of 5-Ethynyluracil, highlighting the impact of structural modifications on biological activity.

| Compound/Derivative Class | Structural Modification | Target | Key Findings |

| 5-Ethynyluracil (GW776C85) | Parent Compound | Dihydropyrimidine Dehydrogenase (DPD) | Irreversible inhibitor of DPD. medchemexpress.comcaymanchem.comtandfonline.com |

| 6-(p-alkylphenyl)substituted furopyrimidines (e.g., Cf 1742, Cf 1743) | Cyclization of the ethynyl group and addition of a p-alkylphenyl substituent | Varicella-Zoster Virus (VZV) Replication | Potent and selective inhibitors of VZV at subnanomolar concentrations. researchgate.net The long alkyl side chain is essential for antiviral activity. researchgate.net |

| 1-(p-toluenesulfonyl)uracil derivatives | Addition of a p-toluenesulfonyl group to the N1 position of the uracil ring | Not specified | Investigated as part of the synthesis pathway for modified uracil derivatives. researchgate.net |

These examples underscore the power of combining computational chemistry with SAR studies to rationally design enhanced inhibitors based on a known pharmacophore like 5-Ethynyluracil.

Preclinical Pharmacological Research in Animal Models

Modulation of 5-Fluorouracil (B62378) (5-FU) Metabolism in Animal Systems

5-Ethynyluracil (GW776C85), also known as Eniluracil (B1684387), has been extensively studied in preclinical animal models for its profound ability to modulate the metabolism of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). capes.gov.brcancernetwork.com Its primary mechanism involves the inhibition of a key enzyme responsible for 5-FU breakdown, thereby altering its pharmacokinetic profile and enhancing its therapeutic potential. capes.gov.brcancernetwork.com

5-Ethynyluracil is a potent, mechanism-based, and irreversible inactivator of dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govpnas.orgsnmjournals.org DPD is the initial and rate-limiting enzyme in the catabolic pathway of 5-FU, responsible for degrading 60-90% of an administered dose. capes.gov.braacrjournals.org By inactivating DPD, 5-Ethynyluracil effectively shuts down this major route of 5-FU elimination. capes.gov.braacrjournals.org

In preclinical studies involving mice and rats, administration of 5-Ethynyluracil led to significant and sustained inhibition of DPD activity. nih.govpnas.org For instance, in liver extracts from rats and mice treated with a 2 mg/kg dose of 5-Ethynyluracil, the ability to catalyze 5-FU degradation was inhibited by over 96% for up to six hours. nih.govpnas.org Further investigations using 19F Nuclear Magnetic Resonance (NMR) spectroscopy in mice with colon 38 tumors confirmed this potent inhibitory effect. aacrjournals.org These studies showed a greater than 95% elimination of the signals from 5-FU catabolites, such as α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine, in the liver, kidney, and tumor tissues of mice pretreated with 5-Ethynyluracil. capes.gov.braacrjournals.org This near-complete shutdown of catabolism shifts the elimination of 5-FU from enzymatic degradation primarily to renal clearance of the unchanged drug. aacrjournals.org

The inhibition of DPD by 5-Ethynyluracil causes dramatic changes in the systemic disposition and pharmacokinetics of 5-FU in animal models. aacrjournals.org By preventing its rapid breakdown, 5-Ethynyluracil significantly increases the systemic exposure to 5-FU. nih.govpnas.org

In C57/BL6 mice, pretreatment with 5-Ethynyluracil resulted in a four-fold prolongation of the elimination half-life (T½) of 5-FU, extending it to 42 minutes. aacrjournals.org Concurrently, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, increased by nearly seven-fold. aacrjournals.org This was accompanied by a more than six-fold decline in the total clearance of 5-FU. aacrjournals.org Similar effects were observed in dogs, where 5-Ethynyluracil lowered the total clearance of 5-FU from 9.9 to 0.2 L/hr/kg. nih.gov These alterations confirm that by blocking its primary metabolic pathway, 5-Ethynyluracil ensures that 5-FU remains in the system for a longer duration and at higher concentrations. aacrjournals.org

Table 1: Effect of 5-Ethynyluracil (EU) on 5-FU Pharmacokinetics in Mice

| Pharmacokinetic Parameter | 5-FU Alone | 5-FU + 5-Ethynyluracil | Fold Change |

|---|---|---|---|

| Elimination Half-Life (T½) | ~10.5 min | 42 min | 4x Increase |

| Area Under the Curve (AUC) | Reference Value | ~7x Reference Value | 7x Increase |

| Total Clearance | Reference Value | <1/6 Reference Value | 6x Decrease |

A significant consequence of inhibiting DPD in the gut and liver is the dramatic improvement in the oral bioavailability of 5-FU. cancernetwork.comcancernetwork.com Normally, oral administration of 5-FU is considered unreliable due to extensive and erratic first-pass metabolism by DPD, leading to unpredictable absorption. capes.gov.brpnas.org

Preclinical studies in rats demonstrated that pretreatment with 5-Ethynyluracil overcomes this limitation. nih.govpnas.org In these studies, the oral bioavailability of 5-FU approached 100% in rats that received 5-Ethynyluracil beforehand. nih.govpnas.orgpnas.org This near-complete bioavailability establishes a linear and predictable relationship between the oral dose of 5-FU and the resulting systemic exposure (AUC). nih.govpnas.org This finding from animal models suggests that co-administration with 5-Ethynyluracil could make oral 5-FU a viable and reliable therapeutic option. capes.gov.brresearchgate.net

Preclinical Efficacy Studies in Murine Tumor Models

The profound pharmacokinetic modulation of 5-FU by 5-Ethynyluracil translates into significantly enhanced antitumor efficacy in various preclinical cancer models. nih.govaacrjournals.org

As anticipated from the sustained high plasma concentrations of 5-FU, 5-Ethynyluracil markedly potentiates its antitumor activity. nih.govpnas.org This effect has been demonstrated in multiple murine tumor models, including Colon 38 and MOPC-315 plasmacytoma, as well as in rats bearing advanced colorectal carcinomas. nih.govnih.govcaymanchem.com

In studies with rats bearing advanced s.c. colon carcinoma, the combination of 5-Ethynyluracil and 5-FU was substantially more effective than 5-FU alone. nih.gov When 5-FU was administered alone on a weekly schedule, it resulted in only 13% complete and sustained tumor regression; on a daily schedule, it produced no complete regressions. nih.gov In stark contrast, the combination of 5-Ethynyluracil with 5-FU achieved 100% complete and sustained tumor regression on both treatment schedules. nih.gov Similarly, when combined with the 5-FU prodrug tegafur (B1684496) in rats with colon carcinoma, 5-Ethynyluracil co-administration led to complete and sustained tumor regression in 100% of the animals. nih.gov This potentiation allows for achieving superior therapeutic outcomes with the combination therapy. nih.gov

Table 2: Antitumor Efficacy of 5-FU with and without 5-Ethynyluracil (EU) in Rats with Advanced Colon Carcinoma

| Treatment Group | Treatment Schedule | Complete & Sustained Tumor Regression |

|---|---|---|

| 5-FU Alone | Weekly x 3 | 13% |

| 5-FU Alone | Daily x 4 | 0% |

| 5-Ethynyluracil + 5-FU | Weekly x 3 | 100% |

| 5-Ethynyluracil + 5-FU | Daily x 4 | 100% |

Crucially, the potentiation of antitumor activity by 5-Ethynyluracil was found to be greater than its potentiation of toxicity, resulting in a significant improvement in the therapeutic index of 5-FU. nih.govpnas.org The therapeutic index represents the ratio between the toxic dose and the therapeutically effective dose of a drug.

In murine tumor models (Colon 38 and MOPC-315), the addition of 5-Ethynyluracil increased the therapeutic index of 5-FU by 2- to 4-fold. nih.govpnas.orgpnas.org In rats with advanced colorectal carcinoma, the improvement was even more pronounced, with the therapeutic index for the combination therapy being 6, compared to ≤1 for 5-FU administered alone. nih.govcancernetwork.com This indicates that the combination therapy can achieve a much greater antitumor effect without a proportional increase in toxicity, a key goal in cancer therapy. nih.govnih.gov The improved therapeutic index is partly attributed to the prolonged presence of 5-FU in tumor tissue and the reduced formation of certain catabolites that may interfere with efficacy. aacrjournals.org

Preclinical Pharmacological Research on 5-Ethynyluracil (GW776C85) in Animal Models

While extensive preclinical research has focused on the profound effects of 5-Ethynyluracil (also known as Eniluracil or GW776C85) on the metabolism of other drugs, particularly the chemotherapeutic agent 5-fluorouracil (5-FU), detailed studies specifically elucidating the biotransformation pathways and metabolite characterization of 5-Ethynyluracil itself in animal models are not extensively documented in publicly available scientific literature. The primary role of 5-Ethynyluracil in preclinical and clinical studies has been as a potent, mechanism-based, irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). nih.govaacrjournals.orgnih.govmedchemexpress.comnsf.govcancernetwork.comcancernetwork.com This enzyme is the rate-limiting step in the catabolism of 5-FU. aacrjournals.orgnih.gov

The majority of research in animal models, such as mice and rats, has centered on how the inhibition of DPD by 5-Ethynyluracil alters the pharmacokinetic profile of 5-FU, leading to increased bioavailability and a significantly longer half-life of 5-FU. nih.govaacrjournals.orgnih.gov These studies have consistently shown that pretreatment with 5-Ethynyluracil leads to a dramatic reduction in the catabolism of 5-FU. aacrjournals.orgnih.gov

Due to the limited specific data on the metabolic fate of 5-Ethynyluracil in preclinical animal models, a detailed description of its biotransformation pathways and a characterization of its metabolites cannot be provided at this time.

Cellular and in Vitro Research Methodologies

Enzyme Kinetic Assays and Determination of Inhibition Constants (K_i, IC_50)

5-Ethynyluracil (GW776C85) is characterized as a mechanism-based irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU). nih.goveviq.org.au Due to this irreversible nature, its inhibitory potential is most accurately described by the inhibition constant (K_i) and the maximal rate of inactivation (k_inact), rather than a simple IC_50 value, which can be time-dependent for this class of inhibitors. nih.govresearchgate.net

Enzyme kinetic assays are performed to elucidate these parameters. The process involves an initial, reversible binding of 5-Ethynyluracil to the DPD enzyme, which is quantified by the K_i value. This is followed by a time-dependent, irreversible inactivation of the enzyme as a covalent bond is formed. nih.govnsf.gov Studies have determined that 5-Ethynyluracil forms an initial reversible complex with DPD with a K_i of 1.6 µM. nih.gov Following the formation of this complex, the enzyme is inactivated at a maximal rate (k_inact) of 20 min⁻¹. nih.gov This covalent modification is thought to involve a cysteine residue within the enzyme's active site. nsf.govluc.edu The efficiency of inactivation, given by the k_inact/K_i ratio, is a critical measure of the potency of a mechanism-based inhibitor.

Assays to determine these constants typically measure the rate of DPD activity over time in the presence of various concentrations of 5-Ethynyluracil. DPD activity can be monitored by measuring the conversion of a substrate like [2-¹⁴C]uracil to ¹⁴CO₂. nih.gov The decrease in enzyme activity over time allows for the calculation of the inactivation rate.

| Parameter | Value | Description |

|---|---|---|

| K_i (Inhibition Constant) | 1.6 µM | Represents the concentration required for the initial reversible binding to the DPD enzyme. nih.gov |

| k_inact (Maximal Rate of Inactivation) | 20 min⁻¹ | Represents the maximum rate at which the enzyme is irreversibly inactivated after the initial binding. nih.gov |

Cell-Based Assays for Biological Activity Evaluation

In cell-based assays, 5-Ethynyluracil's primary biological activity is not direct cytotoxicity but the potentiation of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). medchemexpress.com 5-FU is a widely used anticancer drug that is heavily catabolized and inactivated by the DPD enzyme. eviq.org.auaruplab.com By irreversibly inhibiting DPD, 5-Ethynyluracil prevents the breakdown of 5-FU, thereby increasing its systemic exposure and enhancing its anti-proliferative effects on cancer cells. medchemexpress.comdrugbank.com

Cell proliferation inhibition studies, such as MTT or WST-8 assays, are used to quantify this effect. In these experiments, cancer cell lines (e.g., colorectal, breast) are treated with 5-FU alone or in combination with 5-Ethynyluracil. dovepress.complos.org The results typically demonstrate a significant decrease in the concentration of 5-FU required to inhibit cell proliferation by 50% (IC_50) when co-administered with 5-Ethynyluracil. For example, studies in animal models have shown that while a high dose of 5-FU alone only produced partial tumor responses, a much lower dose of 5-FU combined with 5-Ethynyluracil led to complete and sustained tumor regression, illustrating a dramatic increase in therapeutic efficacy. medchemexpress.com

| Treatment Group | Observed Anti-Proliferative / Antitumor Effect | Mechanism of Action |

|---|---|---|

| 5-Fluorouracil (5-FU) alone | Inhibits proliferation of cancer cells. plos.org Efficacy is limited by rapid metabolic breakdown. eviq.org.au | Inhibition of thymidylate synthase, disrupting DNA synthesis. nsf.gov |

| 5-Ethynyluracil alone | Exhibits little to no intrinsic antitumor activity. medchemexpress.com | Inhibition of Dihydropyrimidine Dehydrogenase (DPD). medchemexpress.com |

| 5-FU + 5-Ethynyluracil | Significantly enhanced inhibition of cell proliferation and tumor regression compared to 5-FU alone. medchemexpress.com | 5-Ethynyluracil inhibits DPD, preventing 5-FU catabolism and increasing its effective concentration and duration of action. drugbank.com |

The induction of apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. While 5-Ethynyluracil is not a direct inducer of apoptosis, it enhances the apoptotic effects of 5-FU. nih.gov Conceptually, evaluating the induction of apoptosis in hematopoietic tumor cell lines (e.g., leukemia, lymphoma) following treatment with a combination of 5-FU and 5-Ethynyluracil would involve several standard cell-based methodologies.

One of the most common methods is flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of viable cells, early apoptotic cells, and late apoptotic/necrotic cells.

Another critical methodology involves measuring the activation of caspases, which are the central executioners of the apoptotic pathway. Assays can quantify the activity of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) using fluorescent or colorimetric substrates. The cleavage of specific cellular proteins, such as poly(ADP-ribose) polymerase (PARP), can also be detected by western blotting as a marker of caspase-3 activation and apoptosis.

Biochemical Labeling and Detection Applications (e.g., DNA/RNA Synthesis Monitoring)

The ethynyl (B1212043) group (-C≡CH) on the uracil (B121893) ring makes 5-Ethynyluracil and its nucleoside analogs powerful tools for biochemical labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". medchemexpress.comlumiprobe.com This reaction creates a stable triazole linkage between the alkyne-modified molecule and a molecule containing an azide group, such as a fluorescent dye or biotin (B1667282). jenabioscience.com

While 5-Ethynyluracil itself is primarily used as a DPD inhibitor, structurally related analogs are widely used to monitor DNA and RNA synthesis:

DNA Synthesis Monitoring: 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine (B127349) analog that is incorporated into newly synthesized DNA by proliferating cells during the S-phase of the cell cycle. harvard.edu After incorporation, the cells are fixed and permeabilized, and a fluorescent azide is "clicked" onto the ethynyl group of EdU. This method is a popular alternative to the traditional BrdU (5-bromo-2'-deoxyuridine) assay because it does not require harsh DNA denaturation, allowing for better preservation of cellular morphology and compatibility with other fluorescent labels. harvard.edu

RNA Synthesis Monitoring: Similarly, 5-ethynyl-uridine (5-EU) can be supplied to cells, where it is incorporated into newly transcribed RNA. jenabioscience.com Subsequent click reaction with a fluorescent azide allows for the visualization and quantification of global RNA synthesis in cells. jenabioscience.comnih.gov This technique provides a non-radioactive method to study transcriptional activity and RNA localization.

These labeling applications rely on the bio-orthogonal nature of the click reaction, meaning it proceeds with high efficiency in a complex biological environment without interfering with native cellular processes. lumiprobe.comjenabioscience.com

High-Throughput Screening Platforms in Drug Discovery Research

5-Ethynyluracil and the pathway it targets are highly relevant to high-throughput screening (HTS) in drug discovery. wiley.com HTS platforms enable the rapid testing of thousands to millions of compounds to identify molecules with a desired biological activity. nih.govoncotarget.com

There are two primary conceptual HTS approaches involving this compound's mechanism of action:

Screening for Novel DPD Inhibitors: A biochemical HTS assay can be developed to discover new inhibitors of the DPD enzyme. This would involve using a purified DPD enzyme and a substrate that produces a detectable signal (e.g., fluorescent or colorimetric). The assay would be run in multi-well plates, where each well contains the enzyme, substrate, and a different compound from a chemical library. A compound that inhibits DPD would prevent the signal from being generated, identifying it as a "hit." Such screens have been successfully used to find inhibitors for other enzymes in the pyrimidine (B1678525) biosynthesis pathway. nih.govelsevierpure.com

Synergistic Combination Screening: A cell-based HTS can be designed to identify drugs that work synergistically with 5-FU, whose efficacy is enhanced by 5-Ethynyluracil. In this setup, a cancer cell line known to be sensitive to 5-FU is plated in multi-well plates and treated with a fixed, non-lethal concentration of 5-FU and 5-Ethynyluracil. The cells are then treated with a library of diverse chemical compounds. Compounds that induce significant cell death in combination with the 5-FU/5-Ethynyluracil backbone, but not on their own, are identified as potential synergistic agents. oncotarget.com This approach is valuable for discovering novel combination therapies that can overcome drug resistance or improve treatment outcomes. nih.gov

Future Directions and Emerging Research Opportunities

Design and Synthesis of Advanced 5-Ethynyluracil Analogues

The core structure of 5-Ethynyluracil presents a versatile scaffold for medicinal chemistry exploration. The design and synthesis of advanced analogues aim to enhance potency, selectivity, and pharmacokinetic properties, or to develop compounds with entirely new biological activities.

Synthetic strategies for modifying the uracil (B121893) ring are well-established, providing a robust platform for generating diverse analogues. nih.gov Key areas for future synthetic exploration include:

Modification of the Ethynyl (B1212043) Group: The ethynyl substituent at the 5-position is crucial for the mechanism-based inactivation of DPD. nih.gov Future designs could explore the impact of varying the length and electronic properties of this alkynyl chain. For instance, the synthesis of analogues like 5-propynyluracil (B144585) has already demonstrated that the size of the 5-substituent significantly affects inactivation efficiency. nih.gov Further modifications could include the introduction of terminal functional groups to the ethynyl moiety to probe interactions within the DPD active site or to attach imaging agents or other payloads.

Substitutions at Other Positions: While the 5-position has been the primary focus, modifications at other positions of the uracil ring (e.g., N1, N3, C6) could influence solubility, membrane permeability, and metabolic stability. For example, the synthesis of carbocyclic analogues of 5-substituted uracil nucleosides has been explored for antiviral applications, suggesting that modifications beyond the uracil base itself can impart novel biological activities. nih.gov

Prodrug and Conjugate Approaches: The development of mutual prodrugs, such as those combining 5-Ethynyluracil and 5-Fluorouracil (B62378), represents a promising strategy to ensure coordinated delivery of the inhibitor and the chemotherapeutic agent. mdpi.com Future work could involve designing cholesterol-conjugated 5-FU derivatives for targeted delivery to cancer cells with overexpressed LDL receptors. mdpi.com Other advanced delivery systems could involve conjugation to polymers or nanoparticles to improve tumor targeting and reduce systemic exposure.

A summary of potential modifications to the 5-Ethynyluracil scaffold is presented in the table below.

| Modification Site | Potential Changes | Therapeutic Goal |

| C5-Ethynyl Group | Varying alkyne chain length, terminal functionalization | Enhance DPD inhibition, create probes, alter target specificity |

| N1/N3 Positions | Alkylation, glycosylation | Improve pharmacokinetics, explore nucleoside-based therapies |

| C6 Position | Introduction of various substituents | Modulate ring electronics, alter target interactions |

| Prodrug/Conjugate | Linking to other drugs, targeting moieties, or polymers | Enhance drug delivery, improve therapeutic index |

Exploration of Novel Biological Targets and Signaling Pathways

While the primary pharmacological action of 5-Ethynyluracil is the inactivation of DPD, the broader class of 5-substituted uracils has shown a wide range of biological activities, suggesting the potential for 5-Ethynyluracil analogues to interact with other targets. mdpi.comconicet.gov.ar

The inhibition of DPD by 5-Ethynyluracil has significant downstream effects on cellular signaling, primarily through the potentiation of 5-FU. By preventing the catabolism of 5-FU, 5-Ethynyluracil ensures higher and more sustained levels of the active metabolites of 5-FU, which disrupt DNA and RNA synthesis, ultimately leading to apoptosis in rapidly dividing cancer cells. nsf.gov The signaling pathways affected are therefore those modulated by 5-FU, including pathways involved in cell cycle arrest and programmed cell death. frontiersin.org

Future research should aim to investigate whether 5-Ethynyluracil or its novel analogues can directly modulate other cellular targets and signaling pathways, independent of their effect on DPD and 5-FU metabolism. Potential areas of investigation include:

Other Pyrimidine-Metabolizing Enzymes: The structural similarity of 5-Ethynyluracil to endogenous pyrimidines suggests that it or its derivatives could interact with other enzymes involved in nucleotide metabolism.

Kinases and Other Signaling Proteins: Screening of 5-Ethynyluracil analogue libraries against panels of kinases and other signaling proteins could uncover unexpected off-target activities that could be therapeutically exploited. Natural products with diverse structures have been shown to perturb numerous cellular signaling pathways, such as NF-κB, MAPK, and Wnt, to induce apoptosis in cancer cells. frontiersin.org

Viral Enzymes: Certain 5-substituted uracil derivatives, such as E-5-(2-Bromovinyl)-2'-deoxyuridine, are potent and specific antiviral agents, particularly against herpes viruses. nih.gov This raises the possibility that 5-ethynyluracil nucleoside analogues could be designed to target viral polymerases or other essential viral enzymes.

Integration of Advanced Computational Modeling in Drug Design Pipelines

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov The integration of these techniques into the research and development of 5-Ethynyluracil analogues can significantly accelerate the discovery of compounds with improved properties.

Molecular Docking and Structure-Based Design: High-resolution crystal structures of DPD have provided detailed insights into the enzyme's active site and the mechanism of its inactivation by 5-Ethynyluracil. nsf.gov Molecular docking studies can be employed to predict the binding affinities and orientations of novel analogues within the DPD active site. mdpi.comnih.govnih.govpnu.ac.ir This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation. For example, docking studies can help in designing analogues with substituents that form additional favorable interactions with key amino acid residues in the active site, potentially leading to increased potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov For 5-Ethynyluracil analogues, MD simulations could be used to study the conformational changes that occur upon binding to DPD and to investigate the stability of the ligand-protein complex, providing insights that are not available from static docking poses.

The following table outlines the application of various computational methods in the design of 5-Ethynyluracil analogues.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of analogues in the DPD active site. | Prioritization of compounds for synthesis, rational design of more potent inhibitors. |

| QSAR | Establish relationships between chemical structure and biological activity. | Predictive models for the activity of novel analogues. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

Development of Research Probes and Tool Compounds

The unique chemical structure of 5-Ethynyluracil, specifically its terminal alkyne group, makes it an ideal candidate for development as a research probe and tool compound for chemical biology applications. rsc.orgnih.govresearchgate.net

Activity-Based Protein Profiling (ABPP): The ethynyl group serves as a "clickable" handle for bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.orgnih.govmdpi.commdpi.com An activity-based probe based on the 5-Ethynyluracil scaffold could be designed to covalently label the active site of DPD. nih.gov This probe would also contain a reporter tag (e.g., a fluorophore or biotin) attached via a linker. By treating cells or cell lysates with this probe, active DPD enzymes could be selectively labeled and subsequently detected or isolated for further study. This would be a powerful tool for studying DPD activity in different biological contexts and for screening for new DPD inhibitors.

Target Identification and Validation: If novel analogues of 5-Ethynyluracil are found to have biological effects that are independent of DPD, the alkyne handle can be used to identify their molecular targets. A photoreactive group could be incorporated into the analogue, which upon UV irradiation, would covalently crosslink to its binding partner. The alkyne handle would then be used to attach a biotin (B1667282) tag, allowing for the enrichment and subsequent identification of the target protein by mass spectrometry. nih.gov

Imaging Enzyme Activity: By attaching a fluorophore to a 5-Ethynyluracil-based probe via click chemistry, it may be possible to develop imaging agents to visualize DPD activity in living cells or even in whole organisms. This would provide valuable spatial and temporal information about enzyme function in health and disease.

The development of such chemical tools would not only advance our understanding of DPD biology but could also facilitate the discovery of new therapeutic agents that target this important enzyme.

Q & A

Q. What is the primary mechanism by which 5-Ethynyluracil enhances the therapeutic index of 5-fluorouracil (5-FU) in preclinical models?

5-Ethynyluracil irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism, thereby prolonging 5-FU exposure and improving its bioavailability. Preclinical studies in rodents demonstrate that co-administration of 5-Ethynyluracil (2 mg/kg) with 5-FU increases the plasma half-life () and area under the curve (AUC) of 5-FU by >96%, leading to a 2–4-fold increase in therapeutic index in colon carcinoma models . Experimental validation requires measuring DPD activity in liver homogenates and correlating it with plasma 5-FU pharmacokinetics (PK) using HPLC or LC-MS/MS.

Q. How should researchers design in vivo experiments to evaluate the pharmacokinetic modulation of 5-FU by 5-Ethynyluracil?

Key considerations include:

- Animal Models : Use DPD-competent rodents (e.g., Sprague-Dawley rats or CD-1 mice) to replicate human 5-FU metabolism.

- Dosing : Pre-treat animals with 5-Ethynyluracil (oral or intraperitoneal, 1–2 mg/kg) 1–2 hours before 5-FU administration to ensure DPD inhibition .

- PK Parameters : Collect serial blood samples to measure 5-FU , AUC, and oral bioavailability. Liver tissue should be assayed for DPD activity via spectrophotometric methods .

- Toxicity Endpoints : Monitor myelosuppression, gastrointestinal toxicity, and tumor regression in xenograft models (e.g., Colon 38) .

Q. What methodologies are recommended to address discrepancies in the formation of toxic 5-FU catabolites between in vitro and in vivo models when using 5-Ethynyluracil?

Discrepancies arise due to differences in metabolic complexity between isolated systems (e.g., perfused rat liver) and whole organisms. To resolve this:

- Metabolite Profiling : Use -NMR or mass spectrometry to quantify fluorinated catabolites (e.g., fluoroacetate, fluorohydroxypropionic acid) in bile, plasma, and urine .

- Cross-Validation : Compare data from in vitro liver perfusion models with in vivo PK/PD studies in the same species. For example, isolated rat liver models show elevated fluoroacetate levels, whereas in vivo studies report reduced systemic toxicity due to 5-Ethynyluracil’s inhibition of DPD .

- Toxicogenomics : Assess gene expression changes (e.g., DPYD polymorphisms) that may alter catabolite formation .

Q. How can the non-enzymatic DNA cleavage activity of 5-Ethynyluracil be leveraged in molecular biology applications, and what experimental precautions are necessary?

5-Ethynyluracil induces quantitative base-driven DNA cleavage (QBIC) in methylamine solutions, producing 5’-phosphorylated fragments suitable for ligation. Applications include:

- PCR Concatenation : Design primers with 5-Ethynyluracil at junction sites. Post-amplification, treat DNA with 0.5 M methylamine (60°C, 1 hr) to cleave specific sequences .

- Precautions : Avoid prolonged exposure to alkaline conditions (e.g., aqueous ammonia) to prevent unintended DNA degradation. Use MALDI-TOF to confirm cleavage products and ensure reaction specificity .

Q. What strategies optimize the co-administration of 5-Ethynyluracil with other chemotherapeutic agents to minimize toxicity while maintaining efficacy?

- Dose Escalation : Start with subtherapeutic 5-FU doses (e.g., 20 mg/kg in rats) and incrementally increase based on toxicity thresholds (e.g., leukopenia, diarrhea) .

- Combination Therapies : Pair with leucovorin to enhance 5-FU’s thymidylate synthase inhibition. Phase II trials show oral 5-FU + 5-Ethynyluracil regimens achieve response rates comparable to intravenous 5-FU .

- Toxicity Monitoring : Use CBC counts and plasma DPD activity assays to identify patients at risk of overexposure .

Data Contradiction Analysis Example

A conflict exists between in vitro evidence of 5-FU catabolite toxicity (e.g., fluoroacetate in perfused liver models) and in vivo studies showing reduced systemic toxicity with 5-Ethynyluracil . Resolution involves:

Contextualizing Metabolic Pathways : In vitro models lack renal/hepatic clearance mechanisms, allowing catabolite accumulation.

Species-Specific DPD Activity : Rodent DPD has higher basal activity than humans, amplifying 5-Ethynyluracil’s inhibitory effect in vivo .

Clinical Translation : Human trials (e.g., NCT00003544) validate reduced 5-FU toxicity with 5-Ethynyluracil, supporting its use in DPD-deficient patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.